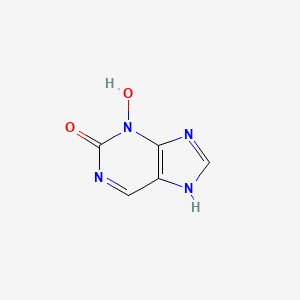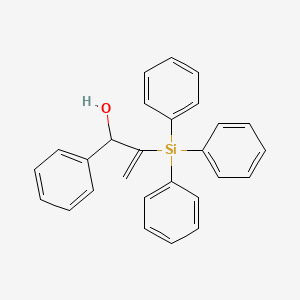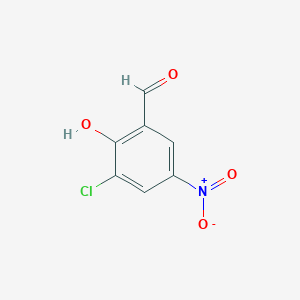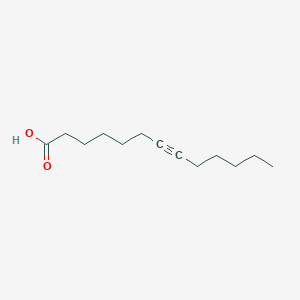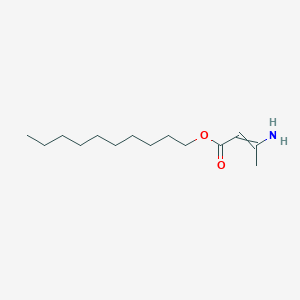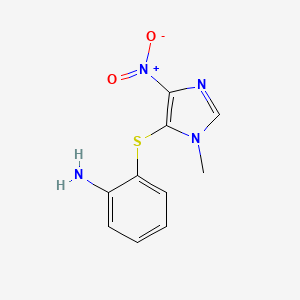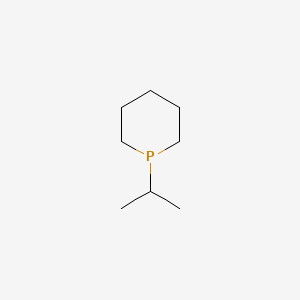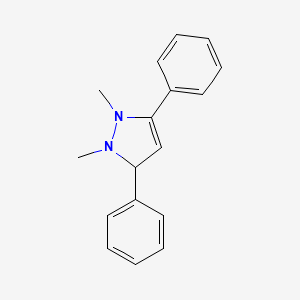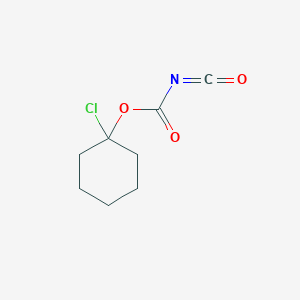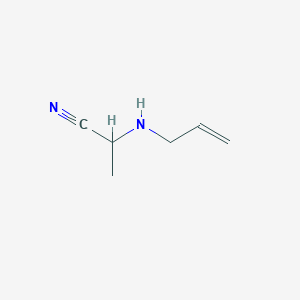![molecular formula C15H17N3O2 B14643890 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide CAS No. 54215-40-6](/img/structure/B14643890.png)
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methoxynaphthalene moiety, which is a naphthalene ring substituted with a methoxy group, and a hydrazine carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide typically involves the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with an appropriate aldehyde or ketone. One common method involves the use of 4-methylpentan-2-one in the presence of a solvent such as polyethylene glycol (PEG) 400 . The reaction conditions usually include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The methoxynaphthalene moiety can interact with various enzymes and receptors, while the hydrazine carboxamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and result in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanal: A related compound with similar structural features.
2-(6-Methoxynaphthalen-2-yl)propionic acid: Another related compound with a carboxylic acid group instead of a hydrazine carboxamide group.
Uniqueness
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide is unique due to the presence of both the methoxynaphthalene and hydrazine carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
54215-40-6 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
[2-(6-methoxynaphthalen-2-yl)propylideneamino]urea |
InChI |
InChI=1S/C15H17N3O2/c1-10(9-17-18-15(16)19)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-10H,1-2H3,(H3,16,18,19) |
Clé InChI |
ATISBYXECASLQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=NNC(=O)N)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


